molecular formula C9H7N3 B3223890 2-Methylimidazo[1,2-A]pyridine-6-carbonitrile CAS No. 1226000-76-5

2-Methylimidazo[1,2-A]pyridine-6-carbonitrile

Cat. No.: B3223890
CAS No.: 1226000-76-5
M. Wt: 157.17 g/mol
InChI Key: MZAYPKGNTPMDLD-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-A]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The imidazo[1,2-A]pyridine skeleton is a key structure in many drugs and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-A]pyridine-6-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights the use of environmentally benign solvents and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of multicomponent reactions and environmentally friendly solvents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The reactions are typically carried out under mild conditions to preserve the integrity of the imidazo[1,2-A]pyridine core.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in medicinal chemistry and drug development .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-5-12-6-8(4-10)2-3-9(12)11-7/h2-3,5-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYPKGNTPMDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737902
Record name 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226000-76-5
Record name 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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